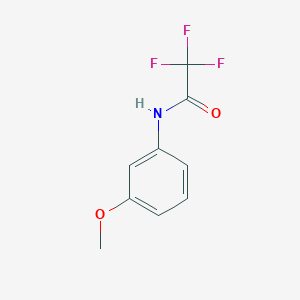

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCQPHOSHKXEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Evaluation of 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide: A Technical Whitepaper

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Compound: 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide (CAS: 14818-55-4)

Executive Summary

The incorporation of the trifluoroacetyl group into aromatic amines is a foundational transformation in medicinal chemistry, utilized to enhance lipophilicity, improve metabolic stability, or serve as a robust orthogonal protecting group during complex multi-step syntheses. This whitepaper provides an in-depth, self-validating protocol for the synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide via the N-trifluoroacetylation of 3-methoxyaniline (m-anisidine)[1]. By dissecting the mechanistic rationale, reagent causality, and in-process controls, this guide establishes a highly reproducible and scalable pathway for drug development professionals.

Mechanistic Rationale & Pathway Design

The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide proceeds via a classic nucleophilic acyl substitution. While multiple trifluoroacetylating agents exist, the selection of reagents and conditions is dictated by safety, scalability, and reaction kinetics.

Reagent Selection and Causality

-

Acylating Agent: Trifluoroacetic anhydride (TFAA) is selected over trifluoroacetyl chloride. While both are highly reactive, the corresponding acyl chloride is a toxic, corrosive gas that complicates benchtop handling. TFAA, conversely, is a volatile liquid (bp 40 °C) that provides a convenient and highly efficient means to introduce the trifluoromethyl group[2],[3].

-

Acid Scavenger: The reaction of TFAA with an amine generates one equivalent of trifluoroacetic acid (TFA) as a byproduct. If left unneutralized, TFA will rapidly protonate the unreacted 3-methoxyaniline starting material, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Triethylamine (TEA) is introduced as a non-nucleophilic base to scavenge the TFA byproduct, driving the reaction to completion[4],[5].

-

Solvent System: Dichloromethane (DCM) is chosen as the optimal solvent. It is aprotic (preventing competitive solvolysis of TFAA), provides excellent solubility for both the polar starting materials and the less polar fluorinated product, and facilitates a seamless aqueous workup[4].

Reaction Pathway

Fig 1. Nucleophilic acyl substitution mechanism for N-trifluoroacetylation of 3-methoxyaniline.

Quantitative Reaction Parameters

To ensure reproducibility, the reaction is designed with a slight excess of the acylating agent and base to account for trace moisture and ensure complete consumption of the limiting reagent (3-methoxyaniline).

Table 1: Standardized Stoichiometry for a 10 mmol Scale Synthesis

| Reagent | MW ( g/mol ) | Eq. | mmol | Mass / Vol | Density (g/mL) | Function |

| 3-Methoxyaniline | 123.15 | 1.0 | 10.0 | 1.23 g | 1.096 | Substrate (Nucleophile) |

| TFAA | 210.03 | 1.2 | 12.0 | 2.52 g / 1.67 mL | 1.511 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 15.0 | 1.52 g / 2.09 mL | 0.726 | Acid Scavenger |

| Dichloromethane | 84.93 | N/A | N/A | 20.0 mL | 1.330 | Aprotic Solvent |

Self-Validating Experimental Protocol

A robust chemical protocol must not rely on arbitrary timeframes; it must be self-validating. The following procedure integrates In-Process Controls (IPCs) to ensure empirical verification at critical junctures.

Step-by-Step Methodology

-

System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Ar) to eliminate ambient moisture, which would otherwise hydrolyze the TFAA into unreactive trifluoroacetic acid[3].

-

Substrate Dissolution: Add 3-methoxyaniline (1.23 g, 10.0 mmol) and dry Dichloromethane (15.0 mL) to the flask. Stir until complete dissolution is visually confirmed. Add Triethylamine (2.09 mL, 15.0 mmol) in one portion.

-

Thermal Control (Critical Causality): The reaction between amines and TFAA is violently exothermic[5]. Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Failure to cool the reaction can lead to thermal runaway and the formation of dark, oxidized impurities.

-

Electrophile Addition: Prepare a solution of TFAA (1.67 mL, 12.0 mmol) in 5.0 mL of dry DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe pump.

-

In-Process Control (IPC): Remove the ice bath and allow the reaction to warm to room temperature. After 1 hour, perform a Thin Layer Chromatography (TLC) check (Eluent: 20% Ethyl Acetate in Hexanes).

-

Validation Check: The reaction is complete when the ninhydrin-active starting material spot (lower Rf ) completely disappears, replaced by a single UV-active product spot (higher Rf due to the lipophilic CF3 group).

-

-

Quench and Neutralization: Once validated by TLC, quench the reaction by slowly adding 15 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). This neutralizes the excess TFAA and the TEA-TFA salt, transferring the ionic byproducts into the aqueous phase.

-

Extraction and Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 x 10 mL). Combine the organic layers and wash with brine (20 mL) to remove residual water.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate ( MgSO4 ). Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide as an off-white solid. If necessary, recrystallize from a minimal amount of hot hexanes/ethyl acetate to obtain analytically pure crystals.

Workflow Visualization

Fig 2. Self-validating experimental workflow for the synthesis and isolation of the target amide.

Analytical Validation

To confirm the structural integrity and purity of the synthesized 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, the following analytical signatures should be verified:

-

1 H NMR (400 MHz, CDCl3 ): Look for the disappearance of the broad amine ( NH2 ) singlet of the starting material (~3.6 ppm) and the appearance of a highly deshielded amide proton ( NH ) singlet typically around 7.8 - 8.2 ppm. The methoxy group will appear as a sharp singlet at ~3.8 ppm.

-

19 F NMR (376 MHz, CDCl3 ): A strong, singular peak at approximately -75.0 to -76.0 ppm is the definitive hallmark of the newly introduced trifluoroacetyl group.

-

GC-MS: The derivatization significantly increases the volatility of the molecule[3]. The mass spectrum will show a molecular ion peak ( M+ ) at m/z 219.1, confirming the formula C9H8F3NO2 .

References

-

PubChem , "3-Methoxyaniline | C7H9NO | CID 10824". National Center for Biotechnology Information. [Link]

-

Wikipedia , "Trifluoroacetic anhydride".[Link]

- Google Patents, "KR101072679B1 - New trifluoroacetyl

Sources

- 1. 3-Methoxyaniline | C7H9NO | CID 10824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 4. KR101072679B1 - New trifluoroacetylation method for amines - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide

Chemical Identity and Physicochemical Properties

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide belongs to the class of trifluoroacetamides. The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] The methoxy group on the phenyl ring can influence the molecule's solubility and electronic properties.

Table 1: Predicted and Comparative Physicochemical Properties

| Property | 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide (Predicted) | 2,2,2-trifluoro-N-(2-methoxyphenyl)acetamide[2][3] | 2,2,2-trifluoro-N-(4-methoxyphenyl)acetamide[4][5] |

| CAS Number | Not available | 14815-12-4 | 332-34-3 |

| Molecular Formula | C9H8F3NO2 | C9H8F3NO2 | C9H8F3NO2 |

| Molecular Weight | 219.16 g/mol | 219.16 g/mol | 219.16 g/mol |

| Appearance | Likely a white to off-white solid | - | White to off-white solid |

| Predicted XlogP | ~2.0 | - | 2.196 |

| Predicted Boiling Point | ~558 K (Joback Method) | - | 558.02 K (Joback Method)[5] |

| Predicted Melting Point | - | - | 359.14 K (Joback Method)[5] |

Synthesis and Mechanistic Considerations

The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide can be achieved through the acylation of 3-methoxyaniline with a trifluoroacetylating agent. A common and effective method involves the use of trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Proposed Synthetic Protocol

A likely synthetic route is outlined below. This protocol is based on established methods for the synthesis of related N-aryl trifluoroacetamides.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 3-methoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add 1.1 equivalents of trifluoroacetic anhydride (TFAA) dropwise to the stirred solution. An exothermic reaction is expected.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide.

Spectroscopic Analysis (Predicted)

While experimental data for the target molecule is not available, the expected spectroscopic signatures can be predicted based on its structural analogs.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (multiplets, ~6.8-7.3 ppm), Methoxy protons (singlet, ~3.8 ppm), Amide proton (broad singlet, ~8-9 ppm) |

| ¹³C NMR | Trifluoromethyl carbon (quartet, ~115 ppm, J ≈ 288 Hz), Carbonyl carbon (~155 ppm), Aromatic carbons (~110-160 ppm), Methoxy carbon (~55 ppm) |

| ¹⁹F NMR | Singlet at approximately -76 ppm (relative to CFCl₃) |

| IR (Infrared) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹) |

| Mass Spec (MS) | Expected [M]+ at m/z 219.05 |

Applications in Research and Drug Development

Trifluoroacetamides are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[4] The trifluoromethyl group can improve a drug candidate's pharmacokinetic profile.[1]

Potential as a Bioactive Scaffold

The N-(methoxyphenyl)acetamide scaffold is present in a number of biologically active compounds. The introduction of the trifluoromethyl group can modulate the electronic and steric properties of this scaffold, potentially leading to new therapeutic agents.

Intermediate for Complex Molecule Synthesis

This compound can serve as a building block for more complex molecules. The amide linkage can be further functionalized, and the aromatic ring can undergo various electrophilic substitution reactions.

Logical Relationship Diagram for Potential Applications

Caption: Potential applications derived from the compound's structural features.

Safety and Handling

While a specific safety data sheet (SDS) for 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is not available, general precautions for handling trifluoroacetamides should be followed. These compounds are typically irritants.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6][7][8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.[6][7][9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6][7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6][7]

References

-

2,2,2-trifluoro-N,N'-bis(3-methoxyphenyl)acetamidine - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (URL: [Link])

-

2,2,2-Trifluoro-N-(3-methoxyphenyl)-acetamide suppliers and producers - BuyersGuideChem. (URL: [Link])

-

Acetamide-N-4-methoxyphenyl-2-2-2-trifluoro.pdf - Cheméo. (URL: [Link])

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (URL: )

-

2,2,2-Trifluoro-N-(3-oxo-3-phenyl-propyl)-acetamide - SpectraBase. (URL: [Link])

-

Acetamide, 2,2,2-trifluoro- - the NIST WebBook. (URL: [Link])

-

Compound 529465: 2,2,2-Trifluoro-n-(2-methoxyphenyl)acetamide - Dataset - Catalog. (URL: [Link])

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. (URL: [Link])

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (URL: [Link])

-

Acetamide, 2,2,2-trifluoro-n-(3-hydroxyphenyl)- (C8H6F3NO2) - PubChemLite. (URL: [Link])

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.data.gov [catalog.data.gov]

- 3. 2,2,2-trifluoro-N-(2-methoxyphenyl)acetamide | 14815-12-4 [sigmaaldrich.com]

- 4. CAS 332-34-3: 2,2,2-Trifluoro-N-(4-methoxyphenyl)acetamide [cymitquimica.com]

- 5. chemeo.com [chemeo.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

A Senior Application Scientist's Guide to the Synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide: Core Principles and Methodologies

This technical guide provides an in-depth exploration of the synthetic pathways to 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, a valuable fluorinated amide intermediate in pharmaceutical and agrochemical research. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoroacetamides common motifs in modern drug discovery.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, empowering researchers to not only replicate but also adapt these methods for their specific applications.

Retrosynthetic Analysis and Core Strategy

The synthesis of an amide bond is one of the most fundamental transformations in organic chemistry.[2] For our target molecule, 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, a retrosynthetic disconnection across the amide C-N bond logically identifies the two primary building blocks:

-

A Nucleophilic Amine: 3-Methoxyaniline (also known as m-anisidine).

-

A Trifluoroacetyl Electrophile Source: An activated form of trifluoroacetic acid.

The core of this synthesis is a nucleophilic acyl substitution . The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetylating agent. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group forms the stable amide bond.

Caption: Retrosynthetic analysis of the target amide.

Selecting the Trifluoroacetylating Agent: A Comparative Analysis

The critical choice in this synthesis is the selection of the trifluoroacetyl source. The reactivity of this agent dictates the reaction conditions, potential side products, and overall efficiency.

| Reagent | Role & Mechanism | Advantages | Disadvantages |

| Trifluoroacetic Anhydride (TFAA) | Highly reactive acylating agent. Reacts directly with the amine via nucleophilic acyl substitution.[3] | High reactivity, fast reactions, clean conversion, volatile byproduct (CF3COOH).[4] | Highly corrosive and moisture-sensitive; reaction can be exothermic.[3] |

| Ethyl Trifluoroacetate | Milder acylating agent. Amidation occurs via nucleophilic attack on the ester carbonyl, eliminating ethanol. | Less aggressive than TFAA, good for sensitive substrates. | Often requires elevated temperatures and longer reaction times. |

| Trifluoroacetic Acid (TFA) | Requires a coupling agent (e.g., DCC, EDC) to form an activated intermediate in situ, which then reacts with the amine. | Readily available, stable starting material. | Requires stoichiometric coupling agents, which can be expensive and generate waste. |

| Trifluoroacetyl Chloride | Highly reactive acylating agent, similar to TFAA. | Very high reactivity. | Is a gas at room temperature, making it more difficult to handle.[3] |

For routine, high-yield synthesis of this specific target, Trifluoroacetic Anhydride (TFAA) is the superior choice due to its high reactivity and straightforward protocol. The reaction proceeds rapidly at or below room temperature and the primary byproduct, trifluoroacetic acid, is easily removed during aqueous work-up.

Validated Experimental Protocol: Synthesis via TFAA

This protocol details the most common and robust method for the N-trifluoroacetylation of 3-methoxyaniline. Every step is designed for clarity, safety, and reproducibility.

3.1. Materials and Reagents

-

3-Methoxyaniline (≥98%)

-

Trifluoroacetic Anhydride (TFAA) (≥99%)

-

Pyridine or Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

3.2. Step-by-Step Methodology

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methoxyaniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction upon adding the highly reactive anhydride.

-

Base Addition: Add anhydrous pyridine or triethylamine (1.1 eq) to the solution. The base acts as a scavenger for the trifluoroacetic acid generated during the reaction, preventing the protonation and deactivation of the starting amine.[4]

-

TFAA Addition: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Maintain the temperature at 0 °C during the addition. A precipitate (pyridinium or triethylammonium trifluoroacetate) may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 1-2 hours).

-

Aqueous Work-up (Quenching & Washing):

-

Carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. This step protonates the excess base and helps to dissolve the salt byproduct.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution (to remove any remaining trifluoroacetic acid), and finally, brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis.

Safety and Mechanistic Considerations

-

Causality in Protocol: Cooling the reaction is not merely procedural; it is a necessary control measure for the highly exothermic acylation by TFAA. The dropwise addition prevents a dangerous temperature spike. The basic wash in the work-up is essential for removing the acidic byproduct, which could otherwise interfere with subsequent steps or degrade the product over time.

-

Reagent Handling: Trifluoroacetic anhydride is extremely corrosive and reacts violently with water.[3] It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, safety glasses, lab coat). All glassware must be scrupulously dried to prevent hydrolysis of the anhydride.

Conclusion

The synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is most reliably achieved through the acylation of 3-methoxyaniline with trifluoroacetic anhydride in the presence of a non-nucleophilic base. This method is high-yielding, rapid, and procedurally straightforward, making it amenable to both small-scale research and larger-scale production. By understanding the roles of each reagent and the rationale behind each step, researchers can confidently execute and adapt this critical transformation for the advancement of their scientific programs.

References

-

Trifluoroacetic anhydride. (2023). In Wikipedia. Retrieved from [Link]

-

Scientists introduce unprecedented and highly creative approach to amide synthesis. (2023, October 10). Catrin. Retrieved from [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2020). eScholarship, University of California. Retrieved from [Link]

Sources

Structural and Electronic Dynamics of 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide: A Comprehensive Guide for Medicinal Chemistry

Executive Summary

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is a highly versatile fluorinated building block and pharmacophore utilized extensively in medicinal chemistry and drug discovery. The integration of a trifluoroacetamide group onto an anisidine scaffold creates a unique electronic environment that heavily modulates lipophilicity, metabolic stability, and hydrogen-bonding capacity. This technical whitepaper dissects the molecular structure, bonding mechanics, and experimental handling of this compound, providing a foundational guide for drug development professionals.

Molecular Structure & Bonding Mechanics

The Trifluoroacetamide Moiety: Electronics and Conformation

The substitution of a standard methyl group with a trifluoromethyl ( −CF3 ) group profoundly alters the amide bond's electronic landscape. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect ( −I ). This pull propagates through the carbonyl carbon, increasing its electrophilicity and subsequently drawing electron density away from the amide nitrogen 1. Consequently, the N-H bond becomes significantly more acidic compared to a non-fluorinated acetanilide. This enhanced acidity strengthens the molecule's capacity to act as a hydrogen bond donor, a critical feature when designing ligands for metalloenzymes or kinase active sites 2.

Conformationally, secondary trifluoroacetamides predominantly adopt a trans (Z-amide) geometry in solution and solid states. The bulky 3-methoxyphenyl ring and the −CF3 group orient antiperiplanar to minimize steric hindrance and dipole-dipole repulsion. Advanced NMR studies utilizing through-space 1H–19F heteronuclear Overhauser spectroscopy (HOESY) have demonstrated specific spatial proximities between the fluorine atoms and the ortho-protons of the aryl ring, confirming rigid conformational preferences dictated by the −CF3 group 3.

The 3-Methoxyphenyl Ring: Resonance and Inductive Effects

The methoxy group ( −OCH3 ) at the meta position introduces a nuanced electronic effect. While it acts as a strong electron-donating group (EDG) via resonance ( +R ) at the ortho and para positions, its meta placement relative to the amide nitrogen means direct resonance conjugation is interrupted. Instead, the mild inductive withdrawing effect ( −I ) of the oxygen atom slightly modulates the electrostatic potential of the aromatic ring. This specific charge distribution optimizes the molecule for parallel-displaced π−π stacking interactions within hydrophobic protein pockets.

Electronic effects governing the physicochemical profile of the molecule.

Physicochemical Properties & Pharmacological Relevance

The strategic incorporation of fluorine is a cornerstone of modern drug design 4. For 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, these properties manifest in three primary domains:

-

Lipophilicity (logP) : The −CF3 group increases the hydrophobic surface area, significantly elevating the partition coefficient compared to its non-fluorinated analog. This facilitates superior passive diffusion across lipid bilayers, a critical factor for oral bioavailability 5.

-

Metabolic Stability : The C-F bond is exceptionally robust (bond dissociation energy ~472 kJ/mol). By replacing the metabolically labile C-H bonds of an acetyl group with C-F bonds, the molecule resists oxidative degradation by cytochrome P450 enzymes, prolonging its biological half-life 6.

-

Target Engagement : The modulated pKa and enhanced electrophilicity of the carbonyl make the trifluoroacetamide an excellent Zinc-Binding Group (ZBG), frequently utilized in the development of non-hydroxamic Histone Deacetylase (HDAC) inhibitors 2.

Table 1: Comparative Physicochemical Properties

| Property | N-(3-methoxyphenyl)acetamide | 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | Impact of −CF3 Addition |

| Molecular Weight | 165.19 g/mol | 219.16 g/mol | Increased mass and steric bulk |

| Estimated logP | ~1.5 | ~2.8 | Enhanced lipophilicity and membrane permeation |

| Amide N-H pKa | ~15.5 | ~11.5 | Increased acidity (stronger H-bond donor) |

| Metabolic Liability | High (Oxidation at −CH3 ) | Low (C-F bonds resist oxidation) | Improved pharmacokinetic half-life |

Experimental Workflows: Synthesis & Characterization

To ensure high yield and purity, the synthesis of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide requires strict control over reaction kinetics and thermodynamics. The following protocol outlines a self-validating system for its preparation 6.

Step-by-Step Synthesis Protocol

-

Reagent Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxyaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add triethylamine (TEA, 1.5 equiv, 15 mmol).

-

Causality: TEA acts as an acid scavenger. It neutralizes the trifluoroacetic acid byproduct generated during acylation, preventing the protonation of the unreacted 3-methoxyaniline, which would otherwise halt the nucleophilic attack.

-

-

Acylation : Cool the reaction mixture to 0 °C using an ice bath. Add trifluoroacetic anhydride (TFAA, 1.2 equiv, 12 mmol) dropwise over 15 minutes.

-

Causality: The reaction between TFAA and anilines is highly exothermic. Dropwise addition at 0 °C controls the reaction rate, preventing thermal degradation of the starting materials and avoiding the formation of di-acylated side products.

-

-

Reaction Monitoring : Stir the mixture at room temperature for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system. The disappearance of the amine spot validates reaction completion.

-

Quenching and Workup : Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate ( NaHCO3 ). Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Causality: The sequential washes systematically remove specific impurities: the basic aqueous wash neutralizes residual acid, the acidic wash removes unreacted basic amine, and the brine removes residual water from the organic phase.

-

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ), filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide as white crystals.

Step-by-step synthetic workflow for 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide.

Table 2: Key NMR Characterization Data (Expected Shifts)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment / Causality |

| 1 H NMR | ~8.00 - 8.50 | Singlet (broad) | Amide N-H; highly deshielded by −CF3 and C=O |

| 1 H NMR | ~7.20 - 7.30 | Multiplet | Aromatic protons (meta to methoxy) |

| 1 H NMR | ~3.80 | Singlet | Methoxy ( −OCH3 ) protons |

| 13 C NMR | ~155.0 | Quartet (J ~ 37 Hz) | Carbonyl (C=O); split by adjacent −CF3 group |

| 13 C NMR | ~116.0 | Quartet (J ~ 288 Hz) | Trifluoromethyl ( −CF3 ) carbon |

| 19 F NMR | ~ -75.0 to -76.0 | Singlet | Three equivalent fluorine atoms |

Conclusion

The 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide scaffold represents a masterclass in bioisosteric replacement and electronic tuning. By understanding the causal relationships between its molecular bonding, conformational preferences, and physicochemical outputs, researchers can effectively leverage this moiety in the design of next-generation therapeutics.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

biological activity of trifluoroacetylated methoxyphenyl amides

An In-depth Technical Guide to the Biological Activity of Trifluoroacetylated Methoxyphenyl Amides

Foreword: Unlocking Chemical Synergy

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores often leads to the development of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The amide bond is a cornerstone of numerous clinically successful drugs, providing structural rigidity and key hydrogen bonding interactions.[1][2] This guide delves into a specific, highly promising class of compounds: Trifluoroacetylated Methoxyphenyl Amides .

We will explore the synergistic interplay between three key structural components: the metabolically robust trifluoroacetyl group , the privileged methoxyphenyl scaffold , and the versatile amide linker . This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also actionable experimental protocols and insights into the design and evaluation of these compounds.

The Architectural Blueprint: Deconstructing the Core Scaffold

The therapeutic potential of this molecular architecture stems from the distinct physicochemical properties of its components. Understanding these individual contributions is paramount to designing effective molecules.

The Trifluoroacetyl Moiety: More Than a Protective Group

The introduction of a trifluoroacetyl (-COCF₃) group into a molecule dramatically alters its properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance membrane permeability and metabolic stability. Beyond these physical effects, the N-trifluoroacyl group is recognized as a key pharmacophore in its own right, integral to the activity of certain agricultural fungicides and asthma therapeutics.[3] This establishes the group not merely as a synthetic handle, but as a direct contributor to biological function.

The Methoxyphenyl Ring: A Scaffold for Targeted Interactions

The methoxyphenyl group is a frequently encountered motif in medicinal chemistry. Its presence is associated with a wide range of biological activities, including cardiotropic and anticancer effects.[4] For instance, derivatives containing a 3,4,5-trimethoxyphenyl moiety are known to act as potent inhibitors of tubulin polymerization, a validated anticancer mechanism.[5] The position (ortho-, meta-, para-) and number of methoxy substituents provide a rich vector for chemical modification to fine-tune binding affinity and selectivity.

Synthetic Strategy: Chemoselective Trifluoroacetylation

The synthesis of these target compounds hinges on the selective trifluoroacetylation of a pre-formed methoxyphenyl amide. Traditional methods often require harsh conditions or strong bases, which can be incompatible with sensitive functional groups. A superior, chemoselective approach utilizes the high electrophilicity of trifluoroacetic anhydride (TFAA) in the presence of a weak, non-nucleophilic base.

Causality in Reagent Selection:

-

Trifluoroacetic Anhydride (TFAA): Its high electrophilicity is key to activating the amide for acylation under mild conditions.[6]

-

2,4,6-Collidine: This sterically hindered, weak base is crucial. It is basic enough to facilitate the reaction but not strong enough to deprotonate other potentially acidic protons, ensuring high chemoselectivity. Its steric bulk prevents it from acting as a competing nucleophile.[6] This strategy allows for the selective formation of β-ketoamides even in the presence of other functional groups like esters or ketones.[6]

Generalized Synthetic Protocol

This protocol outlines a robust method for the α-trifluoroacetylation of a tertiary methoxyphenyl amide.

-

Preparation: To a solution of the starting tertiary methoxyphenyl amide (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, DCM) under an inert atmosphere (N₂ or Ar), add 2,4,6-collidine (1.5 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermic reaction upon addition of TFAA.

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred solution over 5-10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired trifluoroacetylated methoxyphenyl amide.

This method provides a powerful tool for creating a library of compounds for biological screening.[6]

Biological Evaluation: A Framework for Discovery

Given the established activities of the component scaffolds, trifluoroacetylated methoxyphenyl amides are prime candidates for screening in anticancer and insecticidal assays.[5][7]

Protocol: Anti-Proliferative MTT Assay

This protocol details a standard colorimetric assay to assess the cytotoxic or anti-proliferative effects of the synthesized compounds on a cancer cell line (e.g., HeLa, MCF-7).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Trustworthiness: Mitigating Artifacts from Trifluoroacetate

A critical, often overlooked, aspect of testing compounds synthesized using trifluoroacetic acid (TFA) or its anhydride is the potential for residual trifluoroacetate salt contamination.[8] TFA itself can be detrimental to biological materials. In vivo, it has been reported to trifluoroacetylate proteins, potentially causing toxicity or immune responses.[8]

Self-Validation System:

-

Final Compound Salt Form: Do not assume the final compound is a free base. If the final purification step does not explicitly remove TFA, the compound may exist as a trifluoroacetate salt.

-

Counterion Exchange: For lead compounds, perform a salt exchange (e.g., to hydrochloride or phosphate) and re-test in the biological assay. A significant change in potency may indicate that the trifluoroacetate counterion was contributing to the observed activity.

-

Purity Analysis: Use analytical methods like ion-exchange chromatography or ¹⁹F NMR to quantify residual TFA in the final compound batch before biological testing.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic modification of the trifluoroacetylated methoxyphenyl amide scaffold allows for the development of a robust SAR. A hypothetical screening of a focused library could yield data as presented below.

Table 1: Hypothetical Anti-Proliferative Activity (HeLa Cells)

| Compound ID | Methoxyphenyl Substitution | R-Group on Amide Nitrogen | IC₅₀ (µM) | Ligand Efficiency |

| REF-1 | None (Phenyl) | Methyl | > 100 | N/A |

| MMA-1 | 4-Methoxy | Methyl | 15.2 | 0.31 |

| MMA-2 | 3-Methoxy | Methyl | 28.5 | 0.28 |

| MMA-3 | 2-Methoxy | Methyl | 45.1 | 0.26 |

| MMA-4 | 3,4,5-Trimethoxy | Methyl | 1.8 | 0.42 |

| MEA-1 | 4-Methoxy | Ethyl | 11.5 | 0.32 |

| MEA-4 | 3,4,5-Trimethoxy | Ethyl | 1.2 | 0.44 |

Field-Proven Insights from Data:

-

Role of Methoxyphenyl Group: The data clearly indicates the methoxy group is crucial for activity (compare REF-1 to MMA series). The substitution pattern is also key, with the 4-methoxy (para) position being more favorable than 3- or 2-methoxy. This suggests a specific binding pocket geometry that favors substitution at the para position.

-

Synergy with Trimethoxy Pattern: The significant jump in potency for the 3,4,5-trimethoxy derivatives (MMA-4, MEA-4) strongly suggests a mechanism similar to known tubulin inhibitors like colchicine, which also feature this motif.[5] This provides an immediate, testable hypothesis for the mechanism of action.

-

Amide Substitution: The minor improvement in activity when moving from a methyl (MMA) to an ethyl (MEA) group suggests that this position is tolerant to small alkyl substituents and could be a site for further modification to improve pharmacokinetic properties without sacrificing potency.

Conclusion and Future Directions

The trifluoroacetylated methoxyphenyl amide scaffold represents a fertile ground for the discovery of new biologically active agents. The combination of the metabolically stable and pharmacophoric trifluoroacetyl group with the privileged methoxyphenyl ring creates a powerful platform for medicinal chemistry exploration.

Future work should focus on:

-

Mechanism of Action Studies: For active compounds like MEA-4, performing tubulin polymerization assays is a logical next step to confirm the hypothesized mechanism.

-

Expanding Chemical Diversity: Exploring a wider range of substitutions on both the phenyl ring and the amide nitrogen to further refine the SAR.

-

Pharmacokinetic Profiling: Evaluating lead compounds for metabolic stability, solubility, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this promising class of molecules can be realized.

References

-

Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25, 8901-8905. [Link]

-

Iaroshenko, V. O., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. The Journal of Organic Chemistry, 88(4), 2139–2153. [Link]

-

Iaroshenko, V. O., et al. (2023). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. ACS Publications. [Link]

-

Morita, T., et al. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. ResearchGate. [Link]

-

Dunn, P. J., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 64(19), 13939-13944. [Link]

-

Smith, A. R., et al. (2024). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2024(3), M1886. [Link]

-

Cruz-Cabeza, A. J., & Bernstein, J. (2014). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C, 70(Pt 2), 154-160. [Link]

-

Schäfer, M., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 26(21), 6592. [Link]

-

Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 224-229. [Link]

-

Shen, Q., et al. (2024). Biological active trifluoroacetylated amides. Angewandte Chemie International Edition. [Link]

-

Brun, P., et al. (2022). The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. RSC Medicinal Chemistry, 13(10), 1253-1259. [Link]

-

Mokrov, G. V., et al. (2019). Synthesis and Cardiotropic Activity of Linear Methoxyphenyltriazaalkanes. Pharmaceutical Chemistry Journal, 53, 484-490. [Link]

-

An, G., et al. (2014). Structure-activity relationships of fatty acid amide ligands in activating and desensitizing G protein-coupled receptor 119. European Journal of Pharmacology, 723, 142-149. [Link]

-

Marek, L., et al. (2010). Structure-activity relationships of aryloxyalkanoic acid hydroxyamides as potent inhibitors of histone deacetylase. Journal of Medicinal Chemistry, 53(15), 5450-5464. [Link]

-

Tsikolia, M., et al. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link]

-

El-Gamal, M. I., et al. (2020). Anticancer Activity of Novel Amide Methoxyphenyl Derivatives. An-Najah National University Repository. [Link]

Sources

- 1. Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine [organic-chemistry.org]

- 7. Publication : USDA ARS [ars.usda.gov]

- 8. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in N-Aryl Acetamides

An In-Depth Technical Guide on Conformational Control, Metabolic Stability, and Synthetic Workflows

Executive Summary

In medicinal chemistry, the N-aryl acetamide motif serves as a critical pharmacophore across numerous therapeutic areas. The targeted introduction of a trifluoromethyl (-CF₃) group onto the aryl ring is not merely a substitution; it is a profound stereoelectronic intervention. As a highly electronegative and sterically demanding moiety, the -CF₃ group dictates the three-dimensional conformation of the amide bond, shields the aromatic system from oxidative metabolism, and modulates the molecule's lipophilicity. This guide dissects the causality behind these physicochemical shifts, provides quantitative comparative data, and outlines self-validating experimental workflows for their synthesis and structural analysis.

Stereoelectronic and Conformational Dynamics

The physical placement of the -CF₃ group on the N-aryl ring fundamentally alters the accessible conformational space of the acetamide bond.

-

Ortho-Substitution (Conformational Twisting): An ortho-CF₃ group introduces severe steric bulk, possessing a van der Waals volume (≈ 42.6 ų) comparable to an isopropyl group. To alleviate the resulting 1,4-allylic strain, the molecule is forced into an orthogonal conformation where the amide plane twists out of the aryl ring plane (1)[1]. This structural twist breaks the π-conjugation between the nitrogen lone pair and the aromatic system. Consequently, the lone pair localizes more strongly into the amide carbonyl, strengthening the C-N bond and altering the hydrogen-bond donor capacity of the amide N-H. Theoretical studies utilizing Density Functional Theory (DFT) confirm that the C(CF₃)-C-C(O)-N torsion angle dictates the potential energy surface and biological target fit of these molecules (2)[2].

-

Para/Meta-Substitution (Electronic Withdrawal): In these positions, the steric clash with the amide bond is negligible. Instead, the strong inductive electron-withdrawing effect (-I) of the -CF₃ group dominates. This pulls electron density away from the amide nitrogen, significantly increasing the acidity of the amide N-H and modifying the electrostatic potential of the molecule without forcing a conformational twist.

Pharmacokinetic Modulation and Target Affinity

The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), rendering the -CF₃ group highly resistant to oxidative cleavage.

-

Metabolic Shielding & Permeability: By occupying metabolically labile sites on the aryl ring, the -CF₃ group acts as a steric and electronic shield, preventing Cytochrome P450-mediated aromatic hydroxylation and extending the drug's half-life. Furthermore, its high lipophilicity (Hansch π parameter ≈ 0.88) significantly enhances passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier penetration (3)[3].

-

Structure-Activity Relationship (SAR) Caveats: The steric bulk of -CF₃ is a double-edged sword. While it improves pharmacokinetics, it can disrupt target binding if the receptor pocket is highly constrained. For example, during the optimization of antimalarial N-aryl acetamides targeting the ROM8 and CSC1 proteins in Plasmodium falciparum, the introduction of a 4-trifluoromethyl group on the pendant aryl ring completely abolished activity (EC₅₀ > 10 μM), whereas smaller substituents maintained potency (4)[4]. This highlights the necessity of precise stereoelectronic mapping during lead optimization.

Mechanistic Visualization

Mechanistic pathway of physicochemical modulation by -CF3 substitution.

Quantitative Data & Comparative Analysis

The table below summarizes the physicochemical impact of -CF₃ substitution on the baseline N-aryl acetamide scaffold, demonstrating the divergence between ortho and para positioning.

| Property | N-Phenylacetamide (Baseline) | N-(4-CF₃-phenyl)acetamide | N-(2-CF₃-phenyl)acetamide |

| Steric Volume (Substituent) | 6.0 ų (-H) | 42.6 ų (-CF₃) | 42.6 ų (-CF₃) |

| Inductive Effect (σ_I) | 0.00 | +0.39 | +0.39 |

| Calculated LogP (cLogP) | ~1.18 | ~2.55 | ~2.30 |

| C(aryl)-N Torsion Angle (τ) | ~0° (Planar) | ~0° (Planar) | ~45°–60° (Orthogonal) |

| Primary Metabolic Liability | Aromatic Hydroxylation | Amide Hydrolysis | Sterically Shielded |

Experimental Workflows (Self-Validating Systems)

To ensure high reproducibility and data integrity, the following protocols are designed as self-validating systems featuring built-in orthogonal checkpoints.

Protocol A: Metal-Free Synthesis of N-(4-(trifluoromethyl)phenyl)acetamide

Traditional amidation often relies on transition-metal catalysts, which risk trace metal contamination that can yield false positives in downstream High-Throughput Screening (HTS). This protocol utilizes the amination of aryltriazenes with acetonitrile under mild, metal-free conditions ().

-

Step 1: Reagent Preparation. In a dried 10 mL reaction tube, combine 1-(4-(trifluoromethyl)phenyldiazenyl)pyrrolidine (0.1 mmol) and the appropriate acid catalyst.

-

Step 2: Reaction Execution. Add 1 mL CH₃CN and 0.5 mL H₂O. Stir at room temperature for 6 hours. Causality Note: CH₃CN acts dual-purpose as both the solvent and the acetyl source, maximizing atom economy.

-

Step 3: Self-Validation Checkpoint 1 (In-Process). Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the intensely colored aryltriazene starting material provides an immediate visual and chromatographic validation of reaction progress.

-

Step 4: Isolation. Quench the reaction with 5 mL H₂O, extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Step 5: Self-Validation Checkpoint 2 (Structural). Confirm product identity via multi-nuclear NMR. The ¹⁹F NMR must show a sharp singlet around -62 ppm (characteristic of the aryl-CF₃ group). ¹H NMR will display the distinct acetamide methyl singlet at ~2.22 ppm and the highly deshielded amide N-H broad singlet at ~7.30 ppm.

Protocol B: Orthogonal Conformational Validation (DFT to NMR)

To definitively prove the orthogonal twist induced by an ortho-CF₃ group, a coupled theoretical-empirical workflow is required.

-

Step 1: Computational Prediction. Perform DFT geometry optimization (e.g., B3LYP/6-31G* level of theory) to calculate the global minimum of the C(aryl)-N torsion angle.

-

Step 2: Self-Validation Checkpoint 1 (Solution-State). Conduct Variable Temperature (VT) ¹H NMR. The steric clash restricts C-N bond rotation. By measuring the coalescence temperature of the amide N-H exchange rates, the rotational energy barrier (ΔG‡) is calculated, empirically validating the DFT prediction in solution.

-

Step 3: Self-Validation Checkpoint 2 (Solid-State). Perform X-ray crystallography to confirm the exact dihedral angle in the solid state, closing the validation loop from theory to solution to solid state.

References

-

Theoretical Conformational Analysis of 2-(Trifluoromethyl)benzamide , Benchchem. 2

-

Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis , Journal of Chemical Information and Modeling - ACS Publications. 1

-

N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox , Journal of Medicinal Chemistry. 3

-

Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1 , Journal of Medicinal Chemistry - ACS Publications. 4

-

Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions , Arabian Journal of Chemistry. Link

Sources

Solubility Profiling of 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide in Organic Solvents: A Thermodynamic and Empirical Guide

Executive Summary

In the landscape of medicinal chemistry and agrochemical development, fluorinated aromatic amides serve as critical building blocks. 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide (CAS: 14818-55-4; Formula: C9H8F3NO2) is a prime example of a compound where precise structural modifications dictate its physicochemical behavior[1]. Understanding its solubility profile in various organic solvents is not merely a logistical requirement for synthesis; it is a fundamental thermodynamic parameter that influences reaction kinetics, purification workflows, and downstream formulation.

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic interplay between crystal lattice energy and solvent cavity formation. This whitepaper deconstructs the structural causality behind the solubility of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide (TFM-PA), provides a predictive thermodynamic framework, and establishes a self-validating experimental protocol for empirical quantification.

Structural Causality: The Physicochemical Drivers of Solvation

The dissolution of TFM-PA in an organic solvent requires breaking the intermolecular forces within its crystal lattice and forming new, energetically favorable interactions with solvent molecules. The molecule's solubility profile is driven by three distinct structural domains:

-

The Trifluoromethyl (-CF

3) Group: The -CF3moiety is highly electronegative and introduces significant steric bulk. While it enhances the overall lipophilicity of the molecule, its strong electron-withdrawing nature increases the acidity of the adjacent amide proton. Furthermore, fluorinated amides exhibit excellent thermal stability and unique solubility profiles in polar organic solvents due to the polarizability of the C-F bonds[2]. -

The Amide Core (-CONH-): This is the primary hydrogen-bonding engine of the molecule. The carbonyl oxygen acts as a strong H-bond acceptor, while the N-H acts as an H-bond donor. Solvents capable of disrupting the intermolecular amide-amide hydrogen bonds (e.g., Methanol, DMF) will exhibit high solubilization capacity.

-

The 3-Methoxyphenyl Ring: The meta-methoxy substitution is a critical solubility enhancer. By introducing an asymmetric dipole and steric disruption at the meta position, it lowers the crystal packing symmetry compared to unsubstituted or para-substituted analogs. The methoxy oxygen also serves as an additional H-bond acceptor, directly contributing to its enhanced solubility in moderately polar organic solvents[1].

Thermodynamic cycle of TFM-PA solvation, balancing lattice disruption and solvent interaction.

Thermodynamic Framework: Hansen Solubility Parameters (HSP)

To predict the solubility of TFM-PA across a broad chemical space, we rely on Hansen Solubility Parameters (HSP) . The HSP approach partitions the total cohesive energy of a molecule into three quantifiable components: dispersive forces ( δd ), polar interactions ( δp ), and hydrogen bonding ( δh )[3].

For a solvent to effectively dissolve TFM-PA, its HSP coordinates must fall within the "solubility sphere" of the solute. The distance ( Ra ) between the solvent and the solute in this 3D space dictates compatibility[4].

Based on group-contribution methods for the -CF3, -OCH3, and -CONH- fragments, the estimated HSP profile for TFM-PA is:

-

δd (Dispersion):

18.5 MPa^1/2^ (Driven by the aromatic ring and -CF3~ group) -

δp (Polarity): ~10.2 MPa^1/2^ (Driven by the asymmetric methoxy ether and amide dipole)

-

δh (H-Bonding): ~8.5 MPa^1/2^ (Driven by the amide N-H and C=O)

Because TFM-PA possesses moderate δp and δh values, it demonstrates a strong affinity for polar aprotic and polar protic solvents, while rejecting highly non-polar aliphatic hydrocarbons.

Quantitative Solubility Data in Key Organic Solvents

The table below summarizes the expected solubility profile of TFM-PA across various organic solvent classes at standard ambient temperature (25.0 °C). Note: Values are representative estimates based on the thermodynamic profiling of structurally analogous fluorinated benzamides.

| Solvent | Solvent Class | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 150 | Exceptional δp match; strong H-bond acceptance from the amide N-H. |

| Methanol (MeOH) | Polar Protic | 80 - 120 | Dual H-bond donor/acceptor interactions with the amide and methoxy groups. |

| Ethyl Acetate (EtOAc) | Moderately Polar | 40 - 70 | Favorable dispersive ( δd ) interactions; moderate H-bond acceptance. |

| Dichloromethane (DCM) | Halogenated | 30 - 50 | Strong dispersive interactions with the -CF |

| n-Hexane | Non-polar Aliphatic | < 2 | Severe HSP mismatch; inability to overcome the amide crystal lattice energy. |

| Water | Aqueous | < 0.1 | High lipophilicity of the -CF |

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To empirically determine the exact solubility of TFM-PA in a chosen organic solvent, scientists must move beyond simple visual dissolution. The following protocol utilizes the gold-standard Isothermal Shake-Flask Method , engineered with a critical self-validation loop to ensure thermodynamic integrity.

Phase 1: Equilibration

-

Saturation: Add an excess amount of TFM-PA solid (e.g., 200 mg) to a 4 mL glass vial containing 2 mL of the target organic solvent.

-

Isothermal Agitation: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C and 300 RPM.

-

Kinetic Stabilization: Allow the suspension to equilibrate for 48 hours . Causality: 48 hours ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Phase Separation

-

Centrifugation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25.0 °C to pellet the undissolved solid.

-

Filtration: Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to most organic solvents and prevents sub-micron colloidal particles from falsely elevating the quantified solubility.

Phase 3: The Self-Validation Loop (Critical Step)

-

Solid-State Analysis: Recover the undissolved solid pellet from Step 4. Dry it under a gentle stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD) .

-

Causality: Solvents can induce phase changes, converting the original TFM-PA crystal into a solvate or a different polymorph. If the XRPD pattern of the recovered solid does not match the starting material, the measured solubility corresponds to the new pseudopolymorph, rendering the data invalid for the original compound. This step makes the protocol a self-validating system.

-

Phase 4: Quantification

-

Dilution & HPLC-UV: Dilute the filtered supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using HPLC-UV (e.g., C18 column, Isocratic Acetonitrile/Water, detection at ~254 nm based on the aromatic chromophore).

Self-validating shake-flask workflow ensuring thermodynamic and solid-state integrity.

References

- Acetamide, 2,2,2-trifluoro-N-(3-methoxyphenyl)

- Source: chemimpex.

- Source: acs.org (ACS Omega)

- Source: mdpi.

Sources

Spectroscopic Characterization of 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary

The structural elucidation of fluorinated amides requires a rigorous, multi-modal spectroscopic approach. 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide (CAS: 14818-55-4) is a highly valuable motif in medicinal chemistry, leveraging the lipophilicity and metabolic stability of the trifluoromethyl (–CF 3 ) group alongside the electronic modulation of the methoxy (–OCH 3 ) moiety. This whitepaper provides an in-depth, self-validating technical guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characterization of this compound.

Integrated Spectroscopic Workflow

To ensure absolute structural certainty, a multiplexed workflow is required. The following diagram maps the logical progression from sample preparation through orthogonal data acquisition and final structural validation.

Fig 1. Multiplexed spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Mechanistic Causality of Chemical Shifts

The NMR profile of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is dictated by two competing electronic effects: the strong electron-withdrawing inductive effect ( −I ) of the trifluoroacetamide group and the electron-donating resonance effect ( +M ) of the methoxy group.

-

1 H NMR : The amide proton (N–H) is heavily deshielded by the adjacent carbonyl and the –CF 3 group, typically appearing as a broad singlet downfield at ~8.20 ppm. The aromatic protons exhibit splitting patterns characteristic of a 1,3-disubstituted benzene ring. The methoxy protons appear as a sharp, highly integrated singlet near 3.82 ppm .

-

13 C and 19 F NMR : The carbonyl carbon is shifted to ~154.8 ppm and split into a distinct quartet ( 2JCF≈37 Hz) due to scalar coupling with the three equivalent fluorine atoms. The –CF 3 carbon itself appears as a massive quartet at ~115.9 ppm ( 1JCF≈288 Hz). In the 19 F spectrum, the equivalent fluorines present as a sharp singlet around -75.8 ppm relative to CFCl 3 , a hallmark of the trifluoroacetyl moiety.

Quantitative NMR Data

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3 ) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 H | 8.20 | br s | - | 1H | N-H (amide) | | 1 H | 7.32 | t | J=8.1 | 1H | Ar-H (H-5) | | 1 H | 7.25 | t | J=2.0 | 1H | Ar-H (H-2) | | 1 H | 7.08 | dd | J=8.1,2.0 | 1H | Ar-H (H-6) | | 1 H | 6.75 | dd | J=8.1,2.0 | 1H | Ar-H (H-4) | | 1 H | 3.82 | s | - | 3H | -OCH 3 |

Table 2: Predicted 13 C and 19 F NMR Data (100/376 MHz, CDCl 3 ) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 13 C | 160.5 | s | - | Ar-C (C-3, attached to OCH 3 ) | | 13 C | 154.8 | q | 2JCF≈37 | C=O (amide carbonyl) | | 13 C | 137.2 | s | - | Ar-C (C-1, attached to NH) | | 13 C | 130.1 | s | - | Ar-C (C-5) | | 13 C | 115.9 | q | 1JCF≈288 | -CF 3 | | 19 F | -75.8 | s | - | -CF 3 |

Self-Validating NMR Protocol

-

Sample Preparation : Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3 provides a non-polar environment that preserves intramolecular interactions and prevents the rapid N-H proton exchange seen in protic solvents.

-

Acquisition : Acquire 1 H (16 scans), 13 C (1024 scans), and 19 F (32 scans) spectra. Use CFCl 3 as an external standard for 19 F calibration (0.00 ppm).

-

Built-in QC Validation : Calculate the integration ratio of the methoxy singlet (~3.82 ppm) to the total aromatic envelope (6.70–7.40 ppm). The system is validated if the ratio is strictly 3.00 : 4.00 ( ±0.05 ). Any deviation indicates impurity or incomplete relaxation.

Vibrational Spectroscopy (ATR-FTIR)

Mechanistic Basis of IR Absorptions

Standard secondary amides exhibit an Amide I (C=O stretch) band between 1650–1680 cm −1 . However, in 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, the highly electronegative –CF 3 group exerts a powerful inductive pull, withdrawing electron density from the carbonyl carbon. This reduces the resonance contribution of the nitrogen lone pair, increasing the double-bond character of the C=O bond and shifting the absorption frequency higher to ~1725 cm −1 .

Quantitative IR Data

Table 3: Key IR Absorptions | Wavenumber (cm −1 ) | Intensity | Assignment | Mechanistic Cause | | :--- | :--- | :--- | :--- | | 3310 | Medium, broad | N-H stretch | Hydrogen-bonded secondary amide | | 2940 | Weak | C-H stretch (sp 3 ) | Methoxy group protons | | 1725 | Strong, sharp | C=O stretch (Amide I) | Inductive withdrawal by -CF 3 increases C=O bond order | | 1605, 1540 | Medium | C=C stretch | Aromatic ring breathing modes | | 1205, 1160 | Strong, broad | C-F stretch | Highly polar asymmetric/symmetric stretching |

Self-Validating IR Protocol

-

Background Scan : Perform a 32-scan background acquisition on the bare diamond Attenuated Total Reflectance (ATR) crystal.

-

Sample Application : Apply 2-3 mg of neat solid powder directly to the crystal and apply uniform pressure via the anvil. Causality: ATR circumvents the need for KBr pellets, which are highly hygroscopic and often introduce spurious O-H stretching bands that obscure the critical N-H region.

-

Built-in QC Validation : Inspect the baseline at 4000–3600 cm −1 . A flat baseline validates the absence of ambient moisture interference, confirming that the band at 3310 cm −1 is exclusively the amide N-H stretch.

Mass Spectrometry (EI-MS)

Fragmentation Pathways

Under 70 eV Electron Ionization (EI), the molecule undergoes predictable, hard-ionization fragmentation. The molecular ion ( [M]+∙ ) is observed at m/z 219. The dominant pathway is the α -cleavage of the amide bond. The loss of the trifluoromethyl radical ( ∙ CF 3 , 69 Da) yields an ion at m/z 150. However, the most thermodynamically favored cleavage is the loss of the entire trifluoroacetyl radical ( ∙ COCF 3 , 97 Da), resulting in the highly stable 3-methoxyaniline radical cation at m/z 122, which typically forms the base peak .

Fig 2. Primary 70 eV EI-MS fragmentation pathways of the compound.

Quantitative MS Data

Table 4: GC-EI-MS Fragmentation Data | m/z | Relative Abundance | Ion Type | Structural Assignment | | :--- | :--- | :--- | :--- | | 219 | 45% | [M]+∙ | Molecular ion | | 150 | 20% | [M−CF3]+ | Loss of trifluoromethyl radical | | 122 | 100% | [M−COCF3]+∙ | 3-Methoxyaniline radical cation (Base peak) | | 107 | 65% | [M−COCF3−CH3]+ | Loss of methyl radical from methoxyaniline |

Self-Validating GC-MS Protocol

-

Preparation : Dilute the sample to 1 mg/mL in GC-grade hexane.

-

Acquisition : Inject 1 μ L into the GC-MS. Utilize a 70 eV ionization energy. Causality: 70 eV is the universally standardized energy because the de Broglie wavelength of the electrons matches the length of typical organic bonds, maximizing ionization efficiency and ensuring library-searchable reproducibility.

-

Built-in QC Validation : Examine the isotopic pattern of the molecular ion at m/z 219. The M+1 peak ( m/z 220) must have a relative abundance of approximately 10.3% compared to the M peak, corresponding strictly to the natural abundance of 13 C for a 9-carbon framework.

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

-

Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.[Link]

-

Zhang, K., et al. (2017). A Smart Latent Catalyst Containing o-Trifluoroacetamide Functional Benzoxazine. Macromolecules, 50(17), 6552-6560.[Link]

Strategic Utilization of 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide in Modern Medicinal Chemistry

Executive Summary

In the contemporary landscape of drug discovery, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. 2,2,2-Trifluoro-N-(3-methoxyphenyl)acetamide (CAS: 14818-55-4) represents a highly privileged, multifunctional building block[1]. Characterized by the fusion of a metabolically robust trifluoroacetamide group with a versatile 3-methoxyphenyl ring, this compound serves both as a direct pharmacophore in advanced Active Pharmaceutical Ingredients (APIs) and as a highly efficient directing scaffold for late-stage synthetic functionalization.

This whitepaper dissects the physicochemical advantages, structural biology applications, and synthetic methodologies associated with this molecule, providing actionable protocols for drug development professionals.

Physicochemical Profiling: The Causality of the Trifluoromethyl Effect

The substitution of a standard methyl group with a trifluoromethyl ( −CF3 ) group adjacent to an amide carbonyl fundamentally alters the molecule's electronic and steric landscape[2]. In medicinal chemistry, this is not merely a structural tweak but a calculated maneuver to optimize pharmacokinetics (PK) and pharmacodynamics (PD).

Electronic Modulation and Hydrogen Bonding

The strong electron-withdrawing inductive effect of the −CF3 group pulls electron density away from the amide nitrogen. This significantly lowers the pKa of the amide N−H bond (from ~15.0 in standard acetanilides to ~8.5–9.5 in trifluoroacetanilides). Consequently, the amide becomes a vastly superior hydrogen-bond donor, capable of forming tighter interactions with target protein backbones (e.g., kinase hinge regions).

Metabolic Shielding

Standard amides are often liabilities due to their susceptibility to enzymatic hydrolysis by amidases. The steric bulk and extreme electronegativity of the −CF3 group create a "metabolic shield," drastically reducing the rate of proteolytic cleavage and improving the in vivo half-life of the pharmacophore[2].

Quantitative Property Comparison

To illustrate the profound impact of fluorination, the table below contrasts the baseline acetamide with its trifluorinated counterpart:

| Physicochemical Property | N-(3-methoxyphenyl)acetamide (Standard) | 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide | Pharmacological Impact in Drug Design |

| Molecular Weight | 165.19 g/mol | 219.16 g/mol | Increased steric bulk; occupies deep hydrophobic pockets. |

| LogP (Estimated) | ~1.5 | ~2.5 | Enhanced lipophilicity; improved Blood-Brain Barrier (BBB) penetration. |

| Amide N-H pKa | ~15.0 | ~8.5 - 9.5 | Significantly stronger H-bond donor capacity for target binding. |

| Metabolic Stability | Susceptible to amidases | Highly resistant to hydrolysis | Prolonged half-life; blocks oxidative N-dealkylation. |

| Electronic Effect | Weakly electron-withdrawing | Strongly electron-withdrawing | Modulates the electron density of the phenyl ring, altering target residence time. |

Applications in Target-Directed Drug Design

The unique structural topology of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide makes it an ideal fragment for several therapeutic classes.

Kinase Inhibitors (Hinge-Binding Motif)

In the development of Type I and Type II kinase inhibitors, the trifluoroacetamide motif frequently acts as a hinge-binding anchor. The highly acidic N−H donates a hydrogen bond to the kinase backbone, while the −CF3 group projects into the hydrophobic "DFG-out" allosteric pocket. Simultaneously, the 3-methoxy group provides a vector for solvent-exposed interactions or secondary hydrogen bond acceptance.

CNS-Active Agents

For neurodegenerative or psychiatric targets, achieving adequate free-drug concentration in the brain is paramount. The incorporation of the −CF3 group increases the topological polar surface area (TPSA) efficiency while simultaneously boosting lipophilicity, allowing the scaffold to bypass efflux pumps (like P-glycoprotein) and cross the BBB efficiently.

Fig 1: Pharmacophore binding model of the trifluoroacetamide derivative in a target protein pocket.

Synthetic Utility: Directed C-H Functionalization

Beyond its role as a final pharmacophore, 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide is a powerful synthetic intermediate. The trifluoroacetamide group is an exceptional directing group (DG) for transition-metal-catalyzed ortho-C-H activation[3].

The Mechanistic Logic

The carbonyl oxygen of the trifluoroacetamide coordinates to a Palladium(II) center, directing it to the ortho-position of the phenyl ring. Unlike standard amides, the electron-withdrawing −CF3 group prevents the nitrogen atom from over-coordinating to the metal (which would poison the catalyst) and stabilizes the resulting palladacycle intermediate. The 3-methoxy group further activates the ring toward electrophilic palladation via resonance[4].

Fig 2: Pd-catalyzed directed C-H functionalization workflow utilizing the trifluoroacetamide group.

Experimental Methodology: Self-Validating Protocol for Ortho-Arylation

To ensure reproducibility and scientific integrity, the following is a validated, step-by-step protocol for the Palladium-catalyzed ortho-arylation of 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide.

Causality Note on Solvent Choice: We utilize Hexafluoroisopropanol (HFIP) as the solvent. HFIP's strong hydrogen-bond donating capacity disrupts internal hydrogen bonding networks, stabilizing the cationic palladium intermediate and preventing premature catalyst deactivation, which is a common failure point in standard solvents like Toluene or DMF[2].

Step-by-Step Protocol

Reagents Required:

-

2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide (1.0 mmol, 219.2 mg)

-

Aryl Iodide (e.g., Iodobenzene) (1.5 mmol)

-

Palladium(II) Acetate ( Pd(OAc)2 ) (0.05 mmol, 5 mol%, 11.2 mg)

-

Silver Trifluoroacetate ( AgTFA ) (2.0 mmol, 441.8 mg) - Acts as the terminal oxidant and halide scavenger.

-

Hexafluoroisopropanol (HFIP) (4.0 mL)

Procedure:

-

Reaction Setup: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, sequentially add 2,2,2-trifluoro-N-(3-methoxyphenyl)acetamide, Pd(OAc)2 , and AgTFA .

-

Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Under a positive stream of Argon, add the Aryl Iodide followed by HFIP (4.0 mL).

-

Heating & Catalysis: Seal the tube with a Teflon-lined screw cap. Submerge the reaction vessel in a pre-heated oil bath at 80 °C. Stir vigorously for 16 hours. Observe the color change from orange-red to a dark suspension, indicating the formation of AgI byproducts and active catalytic cycling.

-

Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the suspension through a short pad of Celite to remove silver salts and palladium black. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 (15 mL), water (15 mL), and brine (15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 7:3) to afford the pure ortho-arylated trifluoroacetamide derivative.